Purity Level and Lot-to-Lot Consistency Compared with In-House Synthesized Impurities
Commercially sourced Dabigatran tert-Butylcarbonyl Acetate (TRC D100130) is routinely supplied with a purity of ≥95% by HPLC, ensuring reliable quantitation . In contrast, an industrial batch of crude dabigatran intermediate ‘compound VI’ (free base or acetate), obtained by the WO 9837075 route, required chromatographic purification due to its lower initial purity, and even after isolation the HPLC content was only 89% [1]. This 6–10 percentage-point deficit renders in‑house standards less suitable for regulatory submission without additional purification.
| Evidence Dimension | HPLC purity of reference standard |
|---|---|
| Target Compound Data | ≥95% |
| Comparator Or Baseline | In-house dabigatran intermediate (compound VI acetate), 89% by HPLC |
| Quantified Difference | ≥6 percentage points higher purity |
| Conditions | RP‑HPLC with photodiode array (PDA) detection; commercial specification vs. published patent data |
Why This Matters
Higher purity reduces the need for additional purification steps and minimizes interference from unknown impurities during method validation, a critical factor for a procurement decision.
- [1] WO 2010040504 A2 (Lek Pharmaceuticals). Method for the preparation of dabigatran and its intermediates. 2010. Example 6; compound VI. View Source
